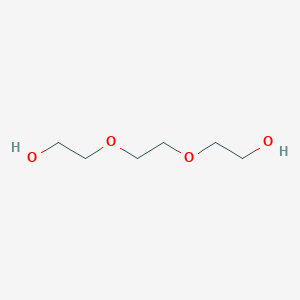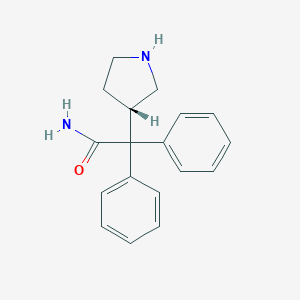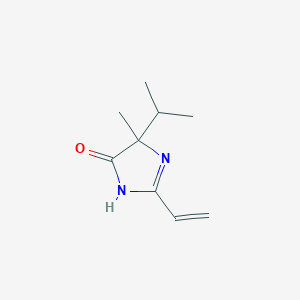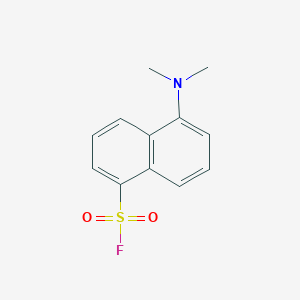
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDD is a yellow liquid with a strong odor and is soluble in organic solvents.
Mechanism of Action
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a useful tool for organic synthesis and materials science. However, one of the limitations of using this compound is its toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
Future Directions
There are several future directions for the research on 1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential area of research is the synthesis of new compounds based on this compound for use in organic synthesis and materials science. Finally, further studies are needed to investigate the potential toxic effects of this compound and to develop safe handling procedures for this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be easily synthesized and purified, making it a useful tool for organic synthesis and materials science. This compound has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. However, proper safety precautions should be taken when handling this compound due to its toxicity. Further research is needed to investigate the potential applications of this compound in various fields and to develop safe handling procedures for this compound.
Synthesis Methods
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone can be synthesized through the condensation of 3,4-dimethylphenol and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux with anhydrous ethanol as the solvent. The product is then purified by distillation under reduced pressure.
Scientific Research Applications
1-(3,4-Dimethylcyclohexa-1,3-dien-1-yl)ethanone has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. This compound can be used as a building block for the synthesis of various compounds, such as chiral ligands and pharmaceutical intermediates.
properties
CAS RN |
139109-25-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(3,4-dimethylcyclohexa-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h6H,4-5H2,1-3H3 |
InChI Key |
GQPVCIHEQBRAQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(CC1)C(=O)C)C |
Canonical SMILES |
CC1=C(C=C(CC1)C(=O)C)C |
synonyms |
Ethanone, 1-(3,4-dimethyl-1,3-cyclohexadien-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)




